3-Propanoyl-1-tosylpyrrole
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Overview
Description
3-Propanoyl-1-tosylpyrrole: is an organic compound with the molecular formula C14H15NO3S It is a derivative of pyrrole, a five-membered aromatic heterocycle, and features a propanoyl group at the third position and a tosyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propanoyl-1-tosylpyrrole typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the pyrrole with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Propanoylation: The final step involves the introduction of the propanoyl group at the third position of the pyrrole ring. This can be achieved through Friedel-Crafts acylation using propanoyl chloride and a Lewis acid catalyst like aluminum trichloride.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Propanoyl-1-tosylpyrrole can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the tosyl group can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Studies: Used in studies to understand the interaction of pyrrole derivatives with biological targets.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of 3-Propanoyl-1-tosylpyrrole depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The propanoyl and tosyl groups can influence the compound’s binding affinity and specificity through electronic and steric effects.
Comparison with Similar Compounds
1-Tosyl-1H-pyrrole: Lacks the propanoyl group, making it less versatile in certain synthetic applications.
3-Acetyl-1-tosylpyrrole: Similar structure but with an acetyl group instead of a propanoyl group, which can affect its reactivity and applications.
1-Benzoyl-1H-pyrrole:
Uniqueness: 3-Propanoyl-1-tosylpyrrole is unique due to the presence of both the propanoyl and tosyl groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis, biology, and industry.
Properties
IUPAC Name |
1-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-3-14(16)12-8-9-15(10-12)19(17,18)13-6-4-11(2)5-7-13/h4-10H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYUZPGNZSVCGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN(C=C1)S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435424 |
Source
|
Record name | 3-Propanoyl-1-tosylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152171-06-7 |
Source
|
Record name | 3-Propanoyl-1-tosylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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